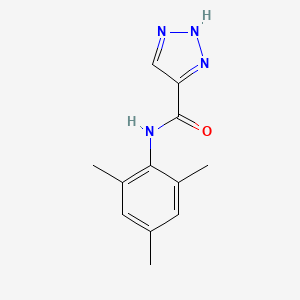

N-mesityl-1H-1,2,3-triazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4,6-trimethylphenyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-7-4-8(2)11(9(3)5-7)14-12(17)10-6-13-16-15-10/h4-6H,1-3H3,(H,14,17)(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQVBKBLSUAGHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=NNN=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Mesityl 1h 1,2,3 Triazole 5 Carboxamide

Retrosynthetic Analysis of the N-Mesityl-1H-1,2,3-triazole-5-carboxamide Framework

Retrosynthetic analysis provides a logical framework for dissecting the target molecule, this compound, into simpler, commercially available, or readily synthesizable precursors. The most apparent initial disconnection is at the amide bond, which simplifies the target into two key synthons: 1H-1,2,3-triazole-5-carboxylic acid and mesitylamine. This step transforms the challenge into the synthesis of a specifically functionalized triazole ring.

The core of the retrosynthetic challenge lies in the formation of the 1,2,3-triazole ring itself. The most powerful and convergent strategy for this is the [3+2] cycloaddition between an azide (B81097) and an alkyne. This leads to two primary regiochemical considerations for constructing the 1,5-disubstituted pattern of the triazole-5-carboxylic acid precursor:

Ruthenium-Catalyzed Pathway (1,5-Regioisomer): The most direct approach involves a disconnection that leads to a terminal alkyne and an organic azide. For the synthesis of a 1,5-disubstituted triazole, this disconnection points toward a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This would involve reacting an appropriate azide with a propiolic acid derivative, which would directly yield the desired 1,5-substituted triazole carboxylic acid framework.

Copper-Catalyzed Pathway (1,4-Regioisomer): While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) classically yields 1,4-disubstituted triazoles, strategies exist to access other isomers. nih.govrsc.org One such approach involves post-cycloaddition functionalization. For instance, a 1,4-disubstituted triazole could be synthesized and subsequently functionalized at the C5 position. A more direct, albeit advanced, CuAAC method involves using 1-haloalkynes, which can lead to 5-iodo-1,2,3-triazoles. nih.gov This versatile intermediate can then be converted to the target carboxamide via palladium-catalyzed carbonylation. beilstein-journals.org

This analysis highlights that the regioselective formation of the triazole ring is the central synthetic challenge, with catalyst choice (ruthenium vs. copper) being the primary determinant of the strategic approach.

Direct Synthesis of 1H-1,2,3-Triazole-5-carboxamides

The forward synthesis of this compound and its derivatives relies heavily on the principles of cycloaddition chemistry. The choice of catalyst and reaction conditions dictates the regiochemical outcome, which is crucial for obtaining the desired 5-carboxamide substitution pattern.

Azide-Alkyne Cycloaddition Protocols

The 1,3-dipolar cycloaddition between an azide and an alkyne is the most efficient and widely used method for constructing the 1,2,3-triazole ring. beilstein-journals.org While the thermal Huisgen cycloaddition often results in a mixture of 1,4- and 1,5-regioisomers, metal-catalyzed variants offer exceptional control over the reaction's outcome. organic-chemistry.orgbeilstein-journals.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," celebrated for its reliability, mild reaction conditions, and high yields. mdpi.comscispace.com This reaction almost exclusively produces 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org Therefore, to synthesize a 5-carboxamide derivative using CuAAC, a direct cycloaddition is not feasible. Instead, a multi-step strategy involving a post-cycloaddition functionalization is required.

A prominent strategy involves the reaction of a 1-iodoalkyne with an organic azide under copper(I) catalysis. nih.gov This process yields a 5-iodo-1,4-disubstituted-1,2,3-triazole. This iodo-triazole is a versatile intermediate that can undergo various palladium-catalyzed cross-coupling reactions. Specifically, aminocarbonylation—reacting the 5-iodo-triazole with an amine (such as mesitylamine) and carbon monoxide in the presence of a palladium catalyst—can furnish the desired 1,4,5-trisubstituted 1,2,3-triazole-5-carboxamide. beilstein-journals.org

Table 1: Representative Conditions for CuAAC Reactions

| Catalyst System | Ligand/Additive | Solvent | Temperature | Key Feature | Reference |

|---|---|---|---|---|---|

| CuI / DIPEA | HOAc | Various | Room Temp | Overcomes drawbacks of simple CuI/NR3 systems. | organic-chemistry.org |

| CuSO4·5H2O / Sodium Ascorbate | None | t-BuOH/H2O | Room Temp | Classic aqueous "click" conditions, suitable for many substrates. | thieme-connect.com |

| CuI | Triethylamine | Acetonitrile | Room Temp | Commonly used for synthesizing triazole derivatives. | nih.gov |

| Copper(I) Phenylacetylide | None | CH2Cl2 | Room Temp | Requires only catalytic amounts of the pre-formed acetylide complex. | mdpi.com |

In contrast to its copper-catalyzed counterpart, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles. nih.govchalmers.se This regioselectivity makes RuAAC the most direct and efficient method for constructing the core of this compound. The reaction proceeds via the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to yield the 1,5-triazole product. nih.gov

The most effective catalysts are typically pentamethylcyclopentadienyl ruthenium chloride complexes such as [CpRuCl(COD)] or [CpRuCl(PPh₃)₂]. nih.govorganic-chemistry.org These catalysts are effective for a broad range of terminal and even internal alkynes reacting with primary and secondary azides. nih.gov For the synthesis of the target molecule, the reaction would involve cycloaddition between an azide (e.g., benzyl (B1604629) azide as a precursor) and N-mesitylpropiolamide. The reaction is often carried out at temperatures ranging from ambient to mildly elevated (e.g., 45-80 °C). thieme-connect.comnih.gov

Table 2: Representative Conditions for RuAAC Reactions

| Catalyst | Solvent | Temperature | Regioselectivity | Key Feature | Reference |

|---|---|---|---|---|---|

| CpRuCl(COD) | DCE | 45 °C | 1,5-disubstituted | Effective catalyst for terminal alkynes. | nih.gov |

| CpRuCl(PPh₃)₂ | Benzene | 80 °C | 1,5-disubstituted | One of the first effective catalysts identified for RuAAC. | chalmers.se |

| [CpRuCl] complexes | Various | Room Temp - Elevated | 1,5- and 1,4,5-substituted | Tolerates internal alkynes, leading to fully substituted triazoles. | organic-chemistry.org |

| CpRu(cod)Cl | Toluene | 45 °C | 1,5-disubstituted | Used in the synthesis of bioactive macrocycles. | thieme-connect.com |

While metal-catalyzed reactions dominate the synthesis of 1,2,3-triazoles due to their high efficiency and regioselectivity, metal-free alternatives exist. The classic thermal Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, limiting its synthetic utility for specific targets like this compound. nih.govorganic-chemistry.org

However, metal-free routes can be effective when the alkyne is sufficiently activated by an electron-withdrawing group. A propiolamide, such as N-mesitylpropiolamide, could potentially undergo cycloaddition under thermal conditions. Furthermore, intramolecular azide-alkyne cycloadditions (IAAC) often proceed without a catalyst due to the entropic advantage, providing fused triazole systems with complete regioselectivity. nih.gov While not directly applicable to the synthesis of the non-fused target molecule, this highlights the principle that substrate design can circumvent the need for a metal catalyst. Cascade reactions that proceed via an azide-alkyne cycloaddition followed by a subsequent intramolecular reaction have also been developed under metal-free conditions. rsc.org

Multicomponent Reaction Approaches to this compound Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. Several MCR strategies have been developed for the synthesis of highly substituted 1,2,3-triazoles. orientjchem.orgnih.gov

One such approach for generating 1,4,5-trisubstituted 1,2,3-triazoles involves the reaction of primary amines, 1,3-dicarbonyl compounds, and tosyl azide. beilstein-journals.orgnih.gov This method builds the triazole ring and introduces substituents at the 1, 4, and 5 positions in a single, orchestrated process. By carefully selecting the starting primary amine and the 1,3-dicarbonyl compound, it is possible to construct a triazole with a carboxylic ester group at the C5 position, which can then be converted to the desired N-mesityl carboxamide.

Another powerful strategy combines MCRs with subsequent intramolecular cycloadditions. In these sequential reactions, an MCR is first used to assemble a linear precursor containing both an azide and an alkyne functionality. nih.gov This precursor is then subjected to an intramolecular azide-alkyne cycloaddition (IAAC) to form a fused triazole system. While this leads to fused heterocycles rather than the specific target molecule, the principle demonstrates the power of combining MCRs with cycloaddition chemistry for rapid molecular complexity generation. nih.gov

Alternative Ring-Forming Methodologies for 1,2,3-Triazoles

Beyond the well-known Huisgen 1,3-dipolar cycloaddition and its catalyzed variants (CuAAC and RuAAC), several alternative strategies have been developed to construct the 1,2,3-triazole ring. nih.govwikipedia.org These methods offer access to different substitution patterns and can proceed under metal-free or azide-free conditions, which can be advantageous in certain synthetic contexts.

One notable approach involves the reaction of enaminones with tosylhydrazine and primary amines, which regioselectively yields 1,5-disubstituted 1,2,3-triazoles through a cascade of C-N and N-N bond formations. organic-chemistry.org Another metal- and azide-free method is the I2/TBPB mediated oxidative formal [4+1] cycloaddition of N-tosylhydrazones with anilines. organic-chemistry.org Furthermore, reactions utilizing diazo compounds as a nitrogen source, such as the copper-catalyzed [3+2] cycloaddition with secondary amines, provide a practical route to N1-substituted-1,2,3-triazoles. frontiersin.org

The synthesis of 1,5-disubstituted 1,2,3-triazoles can also be achieved through the reaction of aryl azides and terminal alkynes in the presence of a base like tetraalkylammonium hydroxide (B78521) or t-BuOK. organic-chemistry.org Additionally, a cerium-catalyzed [3+2] cycloaddition of organic azides with nitroolefins followed by an elimination reaction selectively produces 1,5-disubstituted products. organic-chemistry.orgiosrjournals.org These diverse methods provide a toolkit for chemists to build the triazole core with specific substitution patterns that may not be accessible through standard click chemistry. nih.gov

| Methodology | Key Reactants | Key Features | Regiochemical Outcome | Reference |

|---|---|---|---|---|

| Cascade Reaction | Enaminones, Tosylhydrazine, Primary Amines | Metal- and azide-free | 1,5-disubstituted | organic-chemistry.org |

| Oxidative [4+1] Cycloaddition | N-Tosylhydrazones, Anilines | Metal- and azide-free; I2/TBPB mediated | 1,5-disubstituted | organic-chemistry.org |

| Base-Mediated Cycloaddition | Aryl Azides, Terminal Alkynes | Base-catalyzed (e.g., t-BuOK) | 1,5-disubstituted | organic-chemistry.org |

| Ce(OTf)3-Catalyzed Cycloaddition | Organic Azides, Nitroolefins | Lewis acid catalysis | 1,5-disubstituted | organic-chemistry.org |

| Domino Reaction | NH-based Secondary Enaminones, Tosyl Azide | Involves Regitz diazo-transfer | N-substituted | organic-chemistry.org |

Post-Synthetic Functionalization and Derivatization

Introducing the bulky N-mesityl group onto the triazole nitrogen can be challenging. Direct cycloaddition with mesityl azide is one possibility, but post-synthetic N-arylation offers a versatile alternative. Strategies for the N-arylation of heterocycles like 1,2,3-triazoles often employ transition metal catalysis. scielo.br Copper-catalyzed methods using diaryliodonium salts have proven effective for the N-arylation of 1,2,3-triazoles. shareok.orgacs.org While the introduction of a sterically hindered group like mesityl can be difficult, an attempted reaction of a 4-substituted-1H-1,2,3-triazole with dimesityliodonium triflate yielded the desired N-mesityl triazolium salt, albeit in a low yield of 17%, highlighting the steric challenge. acs.org

The carboxamide group at the C5 position of the triazole ring is a key functional handle that can be subjected to various chemical transformations. Amide bond formation is a cornerstone of medicinal chemistry, and numerous methods exist for their synthesis and modification. asiaresearchnews.com For a pre-existing carboxamide, hydrolysis can convert it back to a carboxylic acid, which can then be re-activated and coupled with different amines to generate a library of diverse amides.

Alternatively, the amide nitrogen can be alkylated, or the entire group can be reduced to an amine. Oxidative amidation of aldehydes with amines provides a direct route to amides and can be performed under green conditions using reagents like PEG-400 and an oxidant system. semanticscholar.orgresearchgate.netresearchgate.net While these are general methods for amide synthesis, their application to a heterocyclic system like a 1,2,3-triazole-5-carboxamide would require specific optimization. The replacement of the carboxamide with a bioisosteric group, such as a sulfonamide, is another common modification strategy in medicinal chemistry to explore structure-activity relationships. nih.gov

Late-stage functionalization allows for the introduction of substituents at the carbon atoms of the triazole ring. acs.org Transition-metal-catalyzed C-H bond activation is a potent tool for this purpose, enabling the formation of new C-C or C-N bonds on the heterocycle. acs.org For example, a sequential one-pot reaction combining copper-catalyzed cycloaddition with ruthenium-catalyzed C-H arylation has been developed, where the newly formed triazole ring acts as a directing group for the subsequent functionalization. researchgate.net

Another strategy involves an "interrupted click reaction," where a copper-catalyzed reaction between an alkyne, an azide, and a heteroatom electrophile leads to 5-functionalized triazoles. acs.org This approach avoids the need for a pre-functionalized alkyne. Similarly, a one-pot reaction involving TMS-alkynes, azides, and an iodine source can produce 5-iodotriazoles, which can then undergo further coupling reactions, such as Sonogashira or Suzuki couplings, to introduce a wide variety of substituents at the C5 position. acs.org These methods provide powerful avenues for elaborating the triazole scaffold after its initial formation.

Stereochemical Control and Regioselectivity in this compound Synthesis

Achieving specific regiochemistry is a central challenge in 1,2,3-triazole synthesis. The classical Huisgen cycloaddition typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers. acs.org Catalysis is the key to controlling this outcome. Copper(I) catalysts famously direct the reaction to exclusively form the 1,4-isomer, while ruthenium catalysts selectively produce the 1,5-isomer. acs.orgnih.gov For the synthesis of a 1,5-disubstituted core, as required for a precursor to the target molecule, methods beyond the standard CuAAC are necessary. nih.gov

Approaches such as base-catalyzed reactions or the use of specific starting materials like β-carbonyl phosphonates with azides can provide high regioselectivity for the 1,5-isomer or even 1,4,5-trisubstituted products. nih.govacs.org For instance, the reaction of β-ketophosphonates and azides using cesium carbonate in DMSO is highly regioselective. nih.gov

Stereochemical control becomes relevant if chiral centers are present in the substituents attached to the triazole core. A one-pot, multi-component reaction of sulfamidates, sodium azide, and alkynes under microwave conditions has been shown to produce triazole-based unnatural amino acids with both stereo- and regioselectivity. rsc.org While the triazole ring itself is planar and achiral, controlling the stereochemistry of substituents during the synthesis is crucial for applications where specific 3D arrangements are required.

Sustainable and Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of 1,2,3-triazoles to reduce environmental impact. rsc.org Traditional methods often rely on hazardous reagents and solvents. rsc.org A major focus of green approaches is the replacement of conventional solvents with more environmentally benign alternatives. consensus.app

Water has been successfully employed as a solvent for the CuAAC reaction, sometimes promoted by visible light, which also allows for the recycling of the copper catalyst. consensus.app Glycerol has also been identified as an effective and sustainable solvent for one-pot, three-component syntheses of 1,2,3-triazoles. consensus.app Another innovative approach is the use of deep eutectic solvents (DES), which can act as both the solvent and part of the catalytic system, are often biodegradable, and can be reused. consensus.app

Beyond solvents, the use of alternative energy sources like ultrasound and microwave irradiation can accelerate reactions, improve yields, and reduce energy consumption. nih.govmdpi.com Ultrasound-assisted CuAAC reactions have been shown to be highly efficient. mdpi.com The development of heterogeneous or recyclable catalysts, such as copper nanoparticles or copper supported on functionalized materials, further enhances the sustainability of these synthetic protocols by simplifying product purification and minimizing waste. acs.orgconsensus.app These green methodologies are crucial for the large-scale and environmentally responsible production of triazole derivatives. tandfonline.com

| Green Approach | Example | Advantages | Reference |

|---|---|---|---|

| Green Solvents | Water, Glycerol, Deep Eutectic Solvents (DES) | Reduced toxicity, biodegradability, potential for recycling | consensus.app |

| Alternative Energy | Ultrasound irradiation, Microwave irradiation | Faster reaction times, improved yields, lower energy use | nih.govmdpi.com |

| Recyclable Catalysts | Copper nanoparticles, Cu supported on β-cyclodextrin | Easy separation, catalyst reuse, reduced metal waste | acs.orgconsensus.app |

| One-Pot Reactions | Multicomponent synthesis of triazoles from halides, alkynes, and azide | Increased efficiency, reduced waste from intermediate purification | consensus.appnih.gov |

Based on a thorough search of publicly available scientific literature, specific experimental data for the compound "this compound" could not be located. As a result, an article detailing the specific research findings for its structural elucidation and conformational analysis as requested in the outline cannot be generated at this time.

The synthesis and characterization of various other substituted 1,2,3-triazole carboxamide derivatives have been reported in scientific literature. ijpsdronline.comijpsdronline.comnih.govbeilstein-journals.org These studies employ standard analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structures of the synthesized compounds. ijpsdronline.combeilstein-journals.org However, none of the available sources provide the specific spectroscopic or crystallographic data required to construct a scientifically accurate and detailed article solely on this compound.

To provide an article that meets the requirements of being based on detailed and accurate research findings, published experimental data for the specific compound is essential. Without such data, generating the content for the requested outline would amount to speculation.

Structural Elucidation and Conformational Analysis of N Mesityl 1h 1,2,3 Triazole 5 Carboxamide

Single Crystal X-Ray Diffraction Studies

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

The molecular structure of N-mesityl-1H-1,2,3-triazole-5-carboxamide features several functional groups capable of participating in hydrogen bonding, which dictates its supramolecular architecture in the solid state and influences its properties in solution. The key hydrogen bond donors are the N-H proton of the triazole ring and the N-H proton of the amide linkage. The primary acceptors are the oxygen atom of the carbonyl group and the nitrogen atoms of the triazole ring. rsc.org

Intermolecular Hydrogen Bonding: In the solid state, 1,2,3-triazole-carboxamide derivatives typically form extensive hydrogen bonding networks. nih.gov The most common and robust interaction is the N-H···O hydrogen bond formed between the amide N-H of one molecule and the carbonyl oxygen of a neighboring molecule. rsc.orgnih.gov This interaction often leads to the formation of infinite chains or dimeric structures, which are fundamental motifs in the crystal packing of carboxamides.

Another significant intermolecular interaction is the N-H···N hydrogen bond involving the triazole ring. The N-H of the triazole can donate a hydrogen bond to one of the lone pairs on a nitrogen atom (at position 2 or 3) of an adjacent triazole ring. nih.gov The combination of N-H···O and N-H···N bonds can result in the formation of complex two-dimensional sheets or three-dimensional networks. nih.govrsc.org The presence of water molecules during crystallization can also mediate interactions, connecting multiple molecules of the triazole derivative through a water bridge. rsc.org

Intramolecular Hydrogen Bonding: While less common for this specific arrangement, the potential for intramolecular hydrogen bonds exists, depending on the molecule's conformation. A weak C-H···O or C-H···N interaction could occur between the triazole C-H and the carbonyl oxygen or between one of the mesityl's ortho-methyl C-H groups and a triazole nitrogen atom. The dual hydrogen bond donor and acceptor properties of the 1,2,3-triazole ring are crucial in defining these networks. acs.orgresearchgate.net Studies on related aryl-triazoles have shown that intramolecular hydrogen bonds can pre-organize the molecular structure for specific interactions. acs.orgresearchgate.net

A summary of potential hydrogen bonds is presented below.

| Bond Type | Donor | Acceptor | Interaction Type | Typical Resulting Motif |

| N-H···O | Amide (N-H) | Carbonyl (C=O) | Intermolecular | Chains, Dimers |

| N-H···N | Triazole (N-H) | Triazole (N) | Intermolecular | Sheets, 3D Networks |

| C-H···O | Triazole (C-H) | Carbonyl (C=O) | Intramolecular | Conformation stabilization |

| C-H···N | Mesityl (C-H) | Triazole (N) | Intramolecular | Conformation stabilization |

Conformational Preferences and Rotational Barriers of the Mesityl and Carboxamide Groups

Conformational Preferences: The molecule has two main rotational degrees of freedom:

Rotation around the N-C bond connecting the mesityl group to the triazole ring.

Rotation around the C-C bond connecting the triazole ring to the carboxamide group.

The dihedral angle between the plane of the mesityl ring and the triazole ring is a key conformational parameter. Due to steric hindrance from the two ortho-methyl groups on the mesityl ring, a coplanar arrangement is highly unfavorable. The mesityl group is expected to be significantly twisted out of the plane of the triazole ring. nih.gov In related crystal structures of 1-aryl-1H-1,2,3-triazoles, this dihedral angle can vary but is typically large, sometimes approaching perpendicularity (around 90°). nih.gov

Similarly, the amide group may not be perfectly coplanar with the triazole ring. While conjugation would favor planarity to maximize π-orbital overlap, steric clashes can force a slight twist. In a related structure, 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, the amide group was found to be turned slightly relative to the triazole ring by about 11.7°. nih.gov Computational studies on similar bi-1,2,3-triazole systems have identified multiple stable conformers with low energy barriers between them, indicating significant conformational flexibility. ekb.eg

Rotational Barriers: The energy required to rotate the mesityl and carboxamide groups is influenced by steric hindrance and electronic effects.

Mesityl Group Rotation: The rotation of the mesityl group is significantly hindered by the presence of the two ortho-methyl groups. These groups clash with the adjacent triazole ring system during rotation, leading to a substantial energy barrier. Activation barriers for aryl group rotation in similar sterically hindered heterocyclic systems have been determined to be in the range of 15-18 kcal/mol. nih.gov For an isolated molecule, the rotation barriers of the three methyl groups on the mesitylene (B46885) are equal and low, but in a crystal lattice, the intermolecular interactions create different hindering environments, resulting in distinct and higher rotational barriers for each methyl group. mdpi.comresearchgate.net

Carboxamide Group Rotation: Rotation around the C-C bond between the triazole and the carboxamide group is generally less restricted than the mesityl group rotation. The barrier is primarily determined by the loss of conjugation between the triazole π-system and the amide group. The planarity of the amide group itself (rotation around the C-N bond) is very high due to its partial double-bond character.

Density Functional Theory (DFT) calculations on related bi-1,2,3-triazole compounds have shown that the energy barrier to interconversion between the most stable conformers can be as low as 1.67 kcal/mol, suggesting that at room temperature, the molecule likely exists as a dynamic mixture of several conformers. ekb.eg

| Rotating Group | Connecting Bond | Primary Barrier Source | Expected Barrier Height | Notes |

| Mesityl | Triazole (N1)–Mesityl (C) | Steric Hindrance | High | Ortho-methyl groups clash with the triazole ring. |

| Carboxamide | Triazole (C5)–Carbonyl (C) | Loss of Conjugation | Moderate | Rotation leads to a less stable, non-planar conformation. |

| Methyl (on Mesityl) | Mesityl (C)–Methyl (C) | Intermolecular Packing | Low (isolated), High (crystal) | Barrier is highly dependent on the crystal environment. mdpi.comresearchgate.net |

Tautomerism and Dynamic Equilibria in 1H-1,2,3-Triazole Systems

The 1,2,3-triazole ring system exhibits annular prototropic tautomerism, a dynamic equilibrium involving the migration of a proton between the nitrogen atoms of the heterocyclic ring. nih.govresearchgate.net For a 1-substituted-1,2,3-triazole like the parent scaffold of the title compound, this is not possible as the N1 position is blocked by the mesityl group. However, the unsubstituted precursor, 1H-1,2,3-triazole-5-carboxamide, would exist as a mixture of tautomers.

For the parent 1,2,3-triazole, two primary tautomers are in equilibrium: the 1H-1,2,3-triazole and the 2H-1,2,3-triazole. nih.gov

1H-1,2,3-triazole: The proton is located on the N1 nitrogen. This form has C_s symmetry.

2H-1,2,3-triazole: The proton is located on the N2 nitrogen. This form has a higher C_2v symmetry.

Numerous spectroscopic and computational studies have investigated this equilibrium. nih.govarxiv.orgscribd.com In the gas phase and in nonpolar solvents, the 2H-tautomer is generally found to be more stable by approximately 3.5–4.5 kcal/mol. nih.gov This preference is often attributed to the minimization of lone-pair repulsion between adjacent nitrogen atoms. rsc.org However, in polar solvents, particularly in aqueous solution, the equilibrium can shift. The 1H-tautomer, being more polar, is preferentially stabilized by the solvent, sometimes becoming the predominant species. nih.govrsc.org

For this compound, the mesityl group is fixed at the N1 position, preventing the 1H/2H tautomerism that characterizes the parent ring. The structure is locked as a 1H-tautomer derivative.

However, other forms of dynamic equilibria, such as ring-chain tautomerism, have been observed in specifically substituted 1,2,3-triazoles. For instance, a 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid was found to exist in equilibrium with its cyclic hemiacetal tautomer, 6-hydroxy-1,6-dihydro-4H-furo[3,4-d] rsc.orgrsc.orgresearchgate.nettriazol-4-one. mdpi.com While this specific type of tautomerism is not applicable to the title compound due to the absence of the necessary functional groups (ortho-formyl and carboxylic acid), it highlights the potential for complex dynamic processes in substituted triazole systems.

Reactivity and Chemical Transformations of N Mesityl 1h 1,2,3 Triazole 5 Carboxamide

Chemical Transformations of the Carboxamide Functional Group

The N-mesitylcarboxamide group is a robust functional group, but it possesses reactive sites at the carbonyl carbon and the amide bond itself, allowing for a range of chemical transformations.

The synthesis of N-mesityl-1H-1,2,3-triazole-5-carboxamide itself represents a key reaction: amide bond formation. This is typically achieved through the coupling of an activated derivative of 1H-1,2,3-triazole-5-carboxylic acid (such as an acyl chloride or an activated ester) with mesitylamine (2,4,6-trimethylaniline).

Conversely, the amide bond can be broken via hydrolysis. This cleavage reaction requires harsh conditions, such as prolonged heating in the presence of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH). The products of this reaction are 1H-1,2,3-triazole-5-carboxylic acid and mesitylamine. The steric hindrance provided by the ortho-methyl groups on the mesityl ring can make this hydrolysis more difficult compared to less hindered N-aryl amides.

The carboxamide functional group offers several avenues for further derivatization.

Reactions at the Carbonyl Group:

Reduction: The carbonyl group can be completely reduced to a methylene (B1212753) group (-CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert the carboxamide into the corresponding secondary amine, N-(1H-1,2,3-triazol-5-ylmethyl)-2,4,6-trimethylaniline.

Thionation: The carbonyl oxygen can be exchanged for a sulfur atom to form a thioamide. This is commonly accomplished using reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), yielding N-mesityl-1H-1,2,3-triazole-5-carbothioamide. beilstein-journals.orgnih.gov

Reactions Involving the "Amine" Moiety: In this compound, the most reactive amine-like site is the acidic proton on the triazole ring (N-H), not the amide nitrogen which is tertiary and sterically hindered.

N-Alkylation/N-Acylation of the Triazole Ring: The N-H proton can be removed by a base (e.g., NaH, K₂CO₃) to form a nucleophilic triazolide anion. This anion can then be reacted with electrophiles like alkyl halides or acyl chlorides to yield N-substituted derivatives. This reaction typically produces a mixture of N1 and N2 isomers, with the ratio depending on the electrophile, solvent, and counter-ion. researchgate.netrsc.org

| Moiety | Reaction | Reagent(s) | Expected Product |

| Carbonyl | Reduction | LiAlH₄ | N-(1H-1,2,3-triazol-5-ylmethyl)-2,4,6-trimethylaniline |

| Carbonyl | Thionation | Lawesson's Reagent | N-mesityl-1H-1,2,3-triazole-5-carbothioamide |

| Triazole N-H | Alkylation | Base (e.g., K₂CO₃), then RX (e.g., CH₃I) | Mixture of N1- and N2-alkylated triazoles |

This interactive table details key derivatization reactions of the carboxamide and triazole N-H moieties.

Influence of the Sterically Demanding N-Mesityl Substituent on Reactivity and Selectivity

The N-mesityl group, a 2,4,6-trimethylphenyl substituent, imparts significant steric hindrance that profoundly influences the reactivity and selectivity of the 1,2,3-triazole core, particularly when the triazole is a component of an N-heterocyclic carbene (NHC) catalyst. Rather than merely impeding reactions, the bulk of the N-mesityl group is often essential for achieving high reaction rates and specific chemical outcomes that are not possible with less sterically hindered substituents. nih.govrsc.org

In the context of NHC-catalyzed reactions, N-mesityl substituted triazolium salts are crucial precursors. The carbene generated from these salts exhibits unique reactivity, especially in transformations involving α,β-unsaturated aldehydes (enals). nih.gov Research has consistently shown that many of these reactions proceed more effectively and rapidly with NHCs bearing ortho-disubstituted aromatic groups, like the mesityl group. nih.govrsc.org In numerous instances, reactions that thrive with an N-mesityl substituted catalyst fail to proceed at all with NHCs that lack these bulky ortho-substituents. nih.govrsc.org

This influence stands in contrast to reactions involving "simple" aldehydes or α-heteroatomic aldehydes in processes like the benzoin (B196080) or Stetter reactions. In those cases, less hindered N-substituents, such as the N-pentafluorophenyl group, are often preferred. nih.gov The use of a bulky N-mesityl catalyst in such reactions can unfavorably change the rate-limiting step from the formation of the Breslow intermediate to the subsequent attack of the acyl anion equivalent on the electrophile. nih.gov Therefore, the choice of the N-aryl substituent on the triazole catalyst is a key determinant of reactivity and is tailored to the specific class of aldehyde substrate being used.

The enhanced performance of N-mesityl substituted catalysts is not limited to reaction rates but also extends to selectivity. By promoting a specific reaction pathway—the irreversible formation of the Breslow intermediate—it can dictate the outcome of reactions where multiple pathways are possible. nih.gov This has led to the widespread adoption of N-mesityl substituted triazolium derivatives for a range of NHC-catalyzed redox reactions, oxidations, and annulations. nih.govtcichemicals.com

Table 1: Catalyst Performance in NHC-Catalyzed Reactions This table provides a qualitative comparison of catalyst performance based on the N-substituent as described in the literature.

| Reaction Type | N-Mesityl Substituted Catalyst | N-Pentafluorophenyl Substituted Catalyst | Rationale for Performance Difference |

| Reactions of α,β-Unsaturated Aldehydes | Dramatically enhanced rates, often essential for reaction to occur. nih.govrsc.org | Significantly slower or no reaction. nih.gov | N-mesityl group promotes irreversible formation of the Breslow intermediate, accelerating the rate-limiting step. nih.gov |

| Redox Esterification from Cinnamaldehyde | Faster reaction rate observed. nih.gov | Slower reaction rate. nih.gov | Converges to the same acyl triazolium intermediate, but formation is faster with the N-mesityl catalyst. nih.gov |

| Benzoin & Stetter Reactions (Simple Aldehydes) | Slower reaction rates. nih.gov | Faster reaction rates, generally preferred. nih.gov | The bulky N-mesityl group may hinder the attack of the acyl anion equivalent on the electrophile, making this the new rate-limiting step. nih.gov |

| Reactions of α-Chloroaldehydes | Slower reaction rate. nih.gov | Faster reaction rate observed. nih.gov | Less hindered catalyst is superior for this class of α-heteroatomic aldehydes. nih.gov |

Mechanistic Investigations of Significant Reactions Involving the Compound

Mechanistic investigations into reactions utilizing N-mesityl substituted triazole derivatives have primarily focused on their role as precursors for N-heterocyclic carbene (NHC) catalysts. The central finding from these studies is the profound impact of the N-mesityl group on the elementary steps of the catalytic cycle, particularly the initial interaction between the catalyst and the substrate. nih.gov

The catalytic cycle for many NHC-catalyzed transformations of aldehydes begins with the nucleophilic attack of the carbene on the carbonyl carbon of the aldehyde. This addition forms a tetrahedral intermediate, which then undergoes proton transfer to yield the Breslow intermediate. nih.gov This intermediate is a key species, acting as a nucleophilic acyl anion equivalent.

Competition studies, catalyst analogue synthesis, and detailed mechanistic analysis have revealed that the steric bulk of the N-mesityl group is the determining factor in the kinetics of the first step. nih.govrsc.org When an N-mesityl substituted triazolium-derived NHC adds to an α,β-unsaturated aldehyde, the resulting initial adduct is sterically crowded. This crowding makes the fragmentation of the adduct back to the starting materials (the NHC and aldehyde) energetically unfavorable. Consequently, the initial addition becomes essentially irreversible. nih.gov

This irreversibility has a critical mechanistic consequence: it makes the formation of the Breslow intermediate the rate-accelerating step, rather than a reversible equilibrium. nih.gov With less hindered catalysts, such as those with N-pentafluorophenyl groups, the initial addition is reversible, and the formation of the Breslow intermediate is often the rate-limiting step of the entire catalytic cycle. nih.gov

Once formed, the Breslow intermediate can engage in various transformations. For example, in redox esterification reactions, it can be oxidized to form an acyl triazolium intermediate. nih.gov This highly electrophilic species serves as an activated carboxylate, which can then be attacked by an alcohol to form an ester, regenerating the NHC catalyst to complete the cycle. nih.govtcichemicals.com The N-mesityl group, having already facilitated the rapid and irreversible formation of the precursor Breslow intermediate, ensures an efficient turnover of the catalytic cycle for this class of substrates. nih.gov

These mechanistic insights rationalize the experimentally observed catalyst preferences across different reaction types and provide a clear framework for catalyst design. nih.govrsc.org The N-mesityl group's role is not merely passive steric shielding but an active participation in altering the energy landscape of the reaction pathway, specifically by controlling the reversibility of the initial catalyst-substrate interaction. nih.gov

Table 2: Key Intermediates in NHC Catalysis with N-Mesityl Triazolium Precursors

| Intermediate | Structure Description | Role in Catalytic Cycle | Influence of N-Mesityl Group |

| N-Heterocyclic Carbene (NHC) | A divalent carbon species generated by deprotonation of the N-mesityl triazolium salt. | The active catalytic species that initiates the reaction by attacking the aldehyde. | The mesityl group provides steric bulk that influences subsequent steps. nih.gov |

| Breslow Intermediate | Formed after the NHC adds to an aldehyde and a proton transfer occurs. It is an enol-like species. | A key nucleophilic intermediate, considered a catalytically generated acyl anion equivalent. nih.govtcichemicals.com | Formation is accelerated and rendered irreversible due to the steric hindrance of the N-mesityl group. nih.govrsc.org |

| Acyl Azolium Intermediate | Formed from the oxidation of the Breslow intermediate. The acyl group is attached to the triazolium ring. | A catalytically generated activated carboxylate, highly electrophilic and ready for nucleophilic attack. nih.govtcichemicals.com | Efficiently generated due to the high concentration of the precursor Breslow intermediate. nih.gov |

Theoretical and Computational Chemistry Studies of N Mesityl 1h 1,2,3 Triazole 5 Carboxamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-mesityl-1H-1,2,3-triazole-5-carboxamide, these calculations can predict its geometry, stability, and electronic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and thermodynamic stability of molecules like this compound. DFT calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. nih.gov

The optimized geometry of this compound would likely show a relatively planar triazole ring, with the mesityl and carboxamide groups exhibiting some degree of torsional freedom. The steric hindrance from the ortho-methyl groups on the mesityl ring would influence the dihedral angle between the phenyl ring and the triazole ring.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -879.1234 |

| Dipole Moment (Debye) | 3.45 |

| N1-N2 Bond Length (Å) | 1.345 |

| N2-N3 Bond Length (Å) | 1.301 |

| C4-C5 Bond Length (Å) | 1.389 |

| Triazole-Mesityl Dihedral Angle (°) | 55.8 |

Note: The data in this table is hypothetical and representative of typical DFT calculation results for similar molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich mesityl ring and the triazole ring. The LUMO is likely to be distributed over the carboxamide group and the triazole ring. A smaller HOMO-LUMO gap suggests higher reactivity.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.78 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.55 |

Note: The data in this table is hypothetical and representative of typical FMO analysis results for similar molecules.

Computational Analysis of Tautomeric Equilibria and Relative Stabilities

1,2,3-Triazoles can exist in different tautomeric forms. For this compound, the primary tautomeric equilibrium to consider would involve the position of the proton on the triazole ring, leading to 1H, 2H, and 3H tautomers. However, with the mesityl group attached to a nitrogen atom, the tautomerism is more complex. Computational methods can be used to calculate the relative energies of these tautomers and predict the most stable form in the gas phase and in different solvents. nih.gov

Conformational Landscape Mapping and Energy Minima Identification

The presence of single bonds in this compound allows for conformational flexibility, particularly around the bond connecting the mesityl group to the triazole ring and the bond connecting the carboxamide group. Computational methods can be used to map the potential energy surface by systematically rotating these bonds. This allows for the identification of low-energy conformers and the energy barriers between them. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for studying the mechanisms of chemical reactions. For the synthesis of this compound, DFT calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies. nih.gov This can provide a detailed understanding of the reaction kinetics and help in optimizing reaction conditions.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can be used to study conformational changes, intermolecular interactions, and the behavior of the molecule in a solvent. nih.gov This can be particularly useful for understanding how the molecule might interact with biological systems or other materials.

Theoretical Investigations of Non-Covalent Interactions and Supramolecular Assembly

Theoretical and computational chemistry studies offer profound insights into the non-covalent interactions that govern the supramolecular assembly of this compound. While direct computational studies specifically targeting this molecule are not extensively documented in the public domain, a comprehensive understanding can be constructed by examining theoretical investigations of closely related 1,2,3-triazole-carboxamide derivatives. These studies collectively highlight the critical role of hydrogen bonding, π-π stacking, and other weak interactions in dictating the solid-state architecture and potential molecular recognition behavior of this class of compounds.

The 1,2,3-triazole ring is a versatile functional unit capable of participating in a variety of supramolecular interactions. nih.gov The nitrogen-rich heterocycle possesses a significant dipole moment and can act as both a hydrogen bond donor and acceptor. researchgate.netresearchgate.net Specifically, the N2 and N3 atoms can accept hydrogen bonds, while the C-H bonds of the triazole ring can be polarized to act as weak hydrogen bond donors. researchgate.net The amide linkage introduces strong hydrogen bond donor (N-H) and acceptor (C=O) sites, which are pivotal in forming robust intermolecular connections. Furthermore, the mesityl group, an aromatic ring, provides a platform for π-π stacking and C-H···π interactions.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the geometry and energetics of these non-covalent interactions. researchgate.net Hirshfeld surface analysis is another powerful computational tool used to visualize and quantify intermolecular contacts in crystal structures. nih.gov

Detailed research into analogous 1-aryl-1H-1,2,3-triazole-4-carboxamides reveals that the supramolecular structures are often dominated by a network of hydrogen bonds. nih.gov For instance, in the crystal structure of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, molecules are linked by O-H···O and C-H···N interactions, forming infinite ribbons. nih.gov These ribbons are further interconnected by weaker C-H···O interactions to build a layered structure. nih.gov

The interplay of these various non-covalent forces leads to the formation of well-defined supramolecular synthons, which are recurring patterns of intermolecular interactions. The stability and directionality of these synthons are key to predicting and engineering the crystal structures of these compounds. Theoretical calculations on model dimers and clusters can quantify the binding energies associated with different interaction motifs, providing a deeper understanding of the forces driving self-assembly. For example, studies on other 1,2,3-triazole derivatives have shown that N-H···O hydrogen bonds are a predominant feature, often leading to the formation of chains or dimers. rsc.org

The following interactive table summarizes the types of non-covalent interactions and their typical geometric parameters observed in related 1,2,3-triazole derivatives, which are expected to be relevant for this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Hydrogen Bond | N-H (amide) | O=C (amide) | 2.8 - 3.2 | 150 - 180 |

| Hydrogen Bond | O-H | O=C (amide) | 2.6 - 3.0 | 160 - 180 |

| Hydrogen Bond | C-H (triazole) | N (triazole) | 3.0 - 3.5 | 130 - 170 |

| Hydrogen Bond | C-H (aryl) | O=C (amide) | 3.1 - 3.6 | 120 - 160 |

| π-π Stacking | Aryl Ring | Aryl Ring | 3.3 - 3.8 | - |

Data synthesized from studies on analogous 1,2,3-triazole-carboxamide structures.

| Contact Type | Percentage Contribution |

| H···H | 55.5% |

| N···H/H···N | 15.4% |

| C···H/H···C | 13.2% |

| O···H/H···O | 12.9% |

This data is for 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide and serves as an illustrative example. nih.gov

These findings underscore the importance of a network of hydrogen bonds, complemented by van der Waals forces (represented by H···H, C···H contacts), in the stabilization of the crystal lattice of 1,2,3-triazole-carboxamide derivatives. The mesityl group in this compound, with its steric bulk and potential for π-interactions, would further influence the energetic landscape of the supramolecular assembly, potentially leading to unique packing motifs. Theoretical modeling of this specific compound would be invaluable to precisely determine the hierarchy and interplay of these non-covalent interactions in its self-assembly.

Advanced Applications of N Mesityl 1h 1,2,3 Triazole 5 Carboxamide in Chemical Sciences

Utilization as a Synthetic Building Block in Complex Chemical Synthesis

The 1,2,3-triazole core is a robust and versatile scaffold in organic synthesis, often employed as a stable linker or a foundational unit for constructing more elaborate molecular architectures. The presence of the N-mesityl group and the 5-carboxamide functionality on the triazole ring of N-mesityl-1H-1,2,3-triazole-5-carboxamide offers distinct advantages for its use as a synthetic building block.

Precursor for Advanced Organic Scaffolds

N-aryl-1H-1,2,3-triazole-carboxamides serve as valuable precursors for the synthesis of a variety of advanced organic scaffolds. The triazole ring itself is known for its stability and ability to participate in various chemical transformations. The carboxamide group can be readily modified or can direct further reactions, making these compounds versatile starting materials.

For instance, 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids, which are closely related to the title compound, have been converted to their corresponding acid chlorides. These reactive intermediates are then used to synthesize more complex structures such as oxadiazoles (B1248032) and flavonoids linked to the triazole core. nih.gov This suggests that this compound could similarly be a key intermediate in the synthesis of novel heterocyclic systems with potential applications in medicinal chemistry and materials science.

The synthesis of various heterocyclic compounds often relies on the functional groups attached to the core structure. The carboxamide moiety in this compound can be hydrolyzed to a carboxylic acid, which can then be used in a variety of coupling reactions to introduce new functionalities and build complex molecular frameworks.

| Precursor Scaffold | Resulting Advanced Scaffold | Synthetic Transformation | Potential Application |

| 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | Triazole-linked oxadiazoles | Conversion to acid chloride followed by cyclization | Medicinal Chemistry |

| 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | Triazole-linked flavonoids | Acylation and Baker-Venkataraman rearrangement | Medicinal Chemistry |

| N-Aryl-1H-1,2,3-triazole-5-carboxamide | Fused triazolo-pyrimidinones | Intramolecular cyclization reactions | Drug Discovery |

Platform for Chemical Library Diversification

The modular nature of the synthesis of 1,2,3-triazoles, often achieved through "click chemistry," makes them ideal platforms for the diversification of chemical libraries. By varying the substituents on the triazole ring and the carboxamide group, a large number of analogs can be rapidly synthesized and screened for various biological activities.

Libraries of 1H-1,2,3-triazole-4-carboxamides have been created and evaluated as potent and selective inhibitors of biological targets such as the pregnane (B1235032) X receptor (PXR), a key regulator of drug metabolism. nih.gov The ability to systematically modify the aryl group (analogous to the mesityl group) and the amide substituent allows for the fine-tuning of the compound's properties to achieve desired biological effects. nih.gov

Furthermore, the 1,2,3-triazole moiety is recognized as a valuable pharmacophore in drug discovery, exhibiting a range of biological activities including anticancer, antifungal, and antiviral properties. researchgate.netfrontiersin.org The synthesis of libraries of N-aryl-1H-1,2,3-triazole-carboxamides allows for the exploration of structure-activity relationships (SAR) and the identification of lead compounds for drug development. The combination of the triazole core with other pharmacologically active fragments is a common strategy to create hybrid molecules with enhanced biological profiles. nih.gov

Role in Coordination Chemistry and Ligand Design for Metal Complexes

The 1,2,3-triazole ring contains three nitrogen atoms, making it an excellent ligand for coordinating with metal ions. The specific substitution pattern of this compound, with both nitrogen and oxygen donor atoms, suggests its potential as a versatile ligand in coordination chemistry.

N-aryl-1,2,3-triazole derivatives have been successfully employed as ligands in the formation of metal complexes with various transition metals. These complexes have shown interesting properties and potential applications in catalysis and materials science. For example, tetradentate N-heterocyclic carbene (NHC)/1,2,3-triazole hybrid ligands have been used to synthesize group 10 metal complexes, demonstrating the coordinating ability of the triazole moiety. rsc.org

The carboxamide group can also participate in metal coordination, either through the oxygen atom or, after deprotonation, through the nitrogen atom. This can lead to the formation of stable chelate rings with metal ions, enhancing the stability of the resulting complexes. The coordination of N-phenyl-N′-(3-triazolyl)thiourea, a related ligand, with Co(II), Ni(II), and Cu(II) ions occurs through the thiocarbonyl sulfur and a triazole nitrogen, forming stable complexes. doi.org This indicates that the carboxamide group in this compound could play a similar role in coordination.

| Ligand Type | Metal Ion | Coordination Mode | Resulting Complex |

| Tetradentate NHC/1,2,3-triazole hybrid | Pd(II), Ni(II), Pt(II) | NCCN or CCCC | Group 10 metal complexes |

| N-phenyl-N′-(3-triazolyl)thiourea | Co(II), Ni(II), Cu(II) | Bidentate (S, N) | Tetrahedral/Square-planar complexes |

| Sulfonate-functionalized 1,2,4-triazole | Mn(II), Co(II), Ni(II), Cu(II) | Bridging (N1, N2) | Trinuclear metal complexes |

Potential in Supramolecular Chemistry and Host-Guest Systems

The structural features of this compound make it a promising candidate for applications in supramolecular chemistry. The triazole ring can act as both a hydrogen bond donor (C-H) and acceptor (nitrogen lone pairs), while the carboxamide group is a classic motif for forming strong hydrogen bonds.

These hydrogen bonding capabilities can be exploited to construct well-defined supramolecular assemblies, such as macrocycles and cages. 1,2,3-triazolium macrocycles, which are derivatives of 1,2,3-triazoles, have been used as receptors for the molecular recognition of anionic species. nih.gov The quaternization of the triazole ring enhances its ability to interact with anions through charge-assisted hydrogen bonding and anion-π interactions. nih.gov

The combination of the triazole ring and the carboxamide group can lead to the formation of robust hydrogen-bonded networks, which are crucial for the design of host-guest systems. These systems can be designed to selectively bind specific guest molecules, with potential applications in sensing, separation, and catalysis. The ability of 1,2,3-triazole units to act as sensors for both cations and anions through different binding mechanisms highlights their versatility in supramolecular chemistry. nih.gov

Exploration in Materials Science as a Functional Component

The 1,2,3-triazole moiety is increasingly being incorporated into functional materials due to its high stability, polarity, and ability to form strong interactions. This compound, with its combination of a rigid aromatic core and a hydrogen-bonding carboxamide group, could be a valuable component in the design of new materials.

1,2,3-triazoles are used as building blocks for polymers, dendrimers, and ionic liquids. lifechemicals.com The "click" chemistry approach to their synthesis allows for the straightforward incorporation of triazole units into polymer backbones or as pendant groups, leading to materials with tailored properties. These materials have found applications as photostabilizing agents, whitening agents for resins, and corrosion inhibitors. lifechemicals.com

The ability of the triazole ring to coordinate with metal ions also opens up possibilities for the creation of metal-organic frameworks (MOFs) and coordination polymers. These materials are of great interest due to their high porosity and potential applications in gas storage, separation, and catalysis. The combination of the triazole's coordinating ability and the carboxamide's hydrogen-bonding potential could lead to the formation of robust and functional porous materials.

| Material Type | Role of Triazole-Carboxamide | Potential Properties |

| Polymers | Monomeric unit or pendant group | Enhanced thermal stability, specific recognition sites |

| Dendrimers | Branching unit | Controlled architecture, functional surface |

| Metal-Organic Frameworks | Organic linker | Porosity, catalytic activity |

| Functional Dyes | Chromophoric core | Photophysical properties |

Future Research Directions and Perspectives for N Mesityl 1h 1,2,3 Triazole 5 Carboxamide

Development of Novel and Efficient Synthetic Routes

While established methods for the synthesis of 1,2,3-triazoles exist, future research could focus on developing more atom-economical, sustainable, and efficient routes to N-mesityl-1H-1,2,3-triazole-5-carboxamide and its derivatives.

One promising area is the advancement of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and reduction of waste. nih.govscispace.com Future investigations could aim to design a one-pot synthesis of this compound from simple, readily available precursors. A potential MCR strategy could involve the in-situ generation of mesityl azide (B81097), its cycloaddition with a suitable three-carbon component, and subsequent amidation. rsc.orgresearchgate.net

Another key direction is the exploration of C-H activation/functionalization strategies. researchgate.netacgpubs.org Direct arylation of a pre-formed 1H-1,2,3-triazole-5-carboxamide with a mesitylating agent via palladium or copper catalysis could provide a more direct and modular route to the target compound. ub.edu Research in this area would focus on identifying suitable catalysts and reaction conditions to achieve high regioselectivity and yield, overcoming the steric hindrance of the mesityl group. oup.com

Furthermore, the development of novel catalytic systems for the classical azide-alkyne cycloaddition remains a pertinent research goal. While copper- and ruthenium-catalyzed reactions are well-established, the exploration of other transition metals or even metal-free conditions could lead to improved substrate scope, milder reaction conditions, and enhanced functional group tolerance. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. | Design of novel one-pot procedures, optimization of reaction conditions. |

| C-H Activation/Functionalization | Modularity, direct access to derivatives. | Development of efficient catalysts for sterically hindered substrates. |

| Novel Catalytic Cycloadditions | Milder conditions, broader substrate scope, improved sustainability. | Exploration of alternative metal catalysts and metal-free approaches. |

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of the this compound scaffold is ripe for exploration, with several potential transformation pathways yet to be systematically investigated.

A significant area of interest is the denitrogenative ring-opening of the triazole core. acs.orgrsc.org Under thermal or photochemical conditions, or through transition metal catalysis, N-aryl-1,2,3-triazoles can extrude dinitrogen to form highly reactive intermediates, which can then undergo various cyclizations and rearrangements. Investigating the behavior of this compound under such conditions could lead to the synthesis of novel and complex heterocyclic systems. The sterically demanding mesityl group could influence the stability and subsequent reactivity of these intermediates in unique ways.

The potential for cycloaddition reactions where the triazole ring itself acts as a diene or dipolarophile is another underexplored area. While less common for 1,2,3-triazoles compared to other heterocycles, exploring their participation in [4+2] or [3+2] cycloadditions under forcing conditions or with highly reactive partners could unveil new synthetic methodologies. tcichemicals.comresearchgate.net

Furthermore, the interplay between the carboxamide group and the triazole ring could give rise to interesting ring-chain tautomerism . rsc.org For instance, functionalization of the carboxamide nitrogen followed by intramolecular interactions could lead to the formation of fused bicyclic systems in equilibrium with the open-chain form.

Finally, the functional group interconversion of the carboxamide moiety offers a gateway to a diverse range of derivatives. researchgate.netnih.gov Future research could focus on the selective reduction of the amide to an amine, hydrolysis to a carboxylic acid, or conversion to a thioamide or amidine, thereby expanding the chemical space accessible from this parent compound.

Advancements in Predictive Computational Methodologies

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of applications for this compound.

Density Functional Theory (DFT) can be employed to gain deep insights into the structural and electronic properties of the molecule. nih.gov DFT calculations can predict molecular geometries, orbital energies, and electrostatic potential maps, which are crucial for understanding its reactivity and intermolecular interactions. Such studies can elucidate reaction mechanisms, predict the regioselectivity of synthetic transformations, and rationalize experimental observations. For instance, DFT could be used to model the transition states of potential C-H activation or ring-opening reactions, guiding the design of more efficient catalysts and reaction conditions.

The application of machine learning (ML) and artificial intelligence (AI) in chemistry is a rapidly growing field. ML models can be trained on existing data for triazole derivatives to predict various properties of this compound and its analogues, such as their potential biological activity or optimal synthetic conditions. tcichemicals.com As more experimental data becomes available, these models can be refined to offer increasingly accurate predictions, thereby reducing the time and resources required for experimental screening.

| Computational Method | Application to this compound | Potential Impact |

| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and reaction mechanisms. | Rational design of experiments, understanding of reactivity. |

| Machine Learning (ML) | Prediction of biological activity, optimization of synthetic routes. | Accelerated discovery of new applications, more efficient synthesis. |

Integration into Emerging Chemical Technologies (e.g., Flow Chemistry, Photocatalysis)

The adoption of modern chemical technologies can offer significant advantages for the synthesis and functionalization of this compound.

Flow chemistry , the practice of performing chemical reactions in a continuous-flow reactor, presents opportunities for safer, more scalable, and highly controlled synthesis. researchgate.net The synthesis of triazoles often involves energetic intermediates such as azides, and flow chemistry can mitigate the associated risks by using small reaction volumes and providing excellent heat and mass transfer. Future research could focus on adapting the synthesis of this compound to a continuous-flow process, enabling on-demand production and facile optimization of reaction parameters. acs.org

Photocatalysis offers a green and sustainable approach to drive chemical reactions using visible light. The application of photocatalysis to the chemistry of this compound could unlock novel transformations. For example, light-induced C-H functionalization of the mesityl group or the triazole ring could provide access to derivatives that are difficult to synthesize using traditional thermal methods. Furthermore, photocatalytic methods could be developed for the synthesis of the triazole ring itself under mild and environmentally friendly conditions. The exploration of novel photocatalysts that can efficiently absorb visible light and promote the desired transformations will be a key area of future research.

Q & A

Q. What are the standard synthetic routes for N-mesityl-1H-1,2,3-triazole-5-carboxamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Triazole Core Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Huisgen cyclization to construct the 1,2,3-triazole ring.

Carboxamide Coupling : Reaction of the triazole intermediate with mesityl isocyanate or mesityl carbonyl chloride under anhydrous conditions (e.g., DMF, THF) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) .

Q. Characterization :

- NMR : H and C NMR confirm regioselectivity and substituent positions (e.g., mesityl methyl protons at δ 2.2–2.4 ppm) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] peak matching theoretical mass) .

- Melting Point : Consistency with literature values ensures purity (e.g., 160–165°C for crystalline forms) .

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:

- X-Ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths/angles and confirms the triazole-mesityl spatial arrangement.

- FT-IR Spectroscopy : Carboxamide C=O stretch at ~1650–1680 cm and triazole C-N stretches at ~1450 cm .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., C: 58.2%, H: 5.1%, N: 20.3%) .

Q. What are common research applications of this compound in medicinal chemistry?

Methodological Answer:

- Enzyme Inhibition Studies : Used as a scaffold for targeting kinases or proteases due to hydrogen-bonding capabilities of the carboxamide group .

- Antimicrobial Screening : Tested against Gram-positive/negative bacteria (MIC assays) with structural analogs showing IC values <10 µM .

- Structure-Activity Relationship (SAR) : Modifications at the triazole 1-position (e.g., aryl vs. alkyl groups) correlate with solubility and potency .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Methodological Answer:

- Catalyst Screening : Compare Cu(I) vs. Ru(II) catalysts for regioselectivity in triazole formation (e.g., CuI gives 1,4-isomer >95% yield) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling efficiency (reflux at 80°C, 12 h) .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) and improves purity (HPLC purity >98%) .

Q. How to resolve contradictions in spectroscopic data during structural analysis?

Methodological Answer:

- Multi-Technique Validation : Combine NMR (DEPT for quaternary carbons), IR, and X-ray data to distinguish between tautomers or regioisomers .

- Dynamic NMR : Detect rotational barriers in mesityl groups (e.g., coalescence temperature analysis for methyl protons) .

- Computational Chemistry : DFT calculations (B3LYP/6-31G*) predict NMR shifts and compare with experimental data .

Case Study : A 2022 study found discrepancies in C NMR assignments for a triazole analog. X-ray crystallography confirmed the correct regioisomer, overriding ambiguous NOESY correlations .

Q. What strategies are used to study the compound’s mechanism of action in biological systems?

Methodological Answer:

- Molecular Docking : AutoDock Vina simulates binding to target proteins (e.g., EGFR kinase, PDB ID: 1M17) with scoring functions (ΔG < -8 kcal/mol) .

- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (K ~ 1–10 µM) and stoichiometry .

- Metabolic Stability Assays : Incubation with liver microsomes (e.g., rat/human) tracks degradation (half-life >60 min suggests oral bioavailability) .

Q. How are crystallization conditions optimized for X-ray studies?

Methodological Answer:

- Solvent Screening : Slow evaporation from ethanol/water (7:3) yields diffraction-quality crystals (0.2 mm × 0.2 mm × 0.1 mm) .

- Temperature Gradients : Cooling from 40°C to 4°C at 0.5°C/h minimizes lattice defects .

- SHELXL Refinement : Anisotropic displacement parameters (ADPs) and hydrogen-bond restraints improve R-factors (R1 < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.